N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide
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Overview
Description
“N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide” is a compound that incorporates a benzo[d][1,3]dioxole moiety . It is related to a series of compounds that have been synthesized for various purposes, including antiviral evaluation .
Synthesis Analysis
The compound can be synthesized through the reaction of N-(4)-(benzo[d][1,3]dioxol-5-yl)-thiosemicarbazide with various carbonyl compounds such as aromatic aldehyde, heterocyclic aldehyde, acetophenone, heterocyclic ketone, and cyclic ketone derivatives . Another synthesis method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results can also provide insights into its molecular geometry .Chemical Reactions Analysis
The compound is part of a series of organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit . These compounds have potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques such as elemental analysis and various spectroscopic techniques . The compound’s thermal decomposition behavior can also be studied using thermogravimetric analysis .Scientific Research Applications
Antimicrobial Applications
Research has highlighted the synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs. These compounds, especially when bearing a fluorine atom in the benzoyl group, showed enhanced antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests the potential of structurally related compounds in combating microbial infections (Desai, Rajpara, & Joshi, 2013).
Anticancer Applications
Several studies have focused on the synthesis and biological evaluation of thiazolidinone and benzothiazole derivatives as potential anticancer agents. These compounds have been shown to exhibit considerable anticancer activity in various cancer cell lines. The modifications at specific positions on these scaffolds modulate the antitumor properties, indicating the importance of structural optimization in designing effective anticancer drugs (Osmaniye et al., 2018; Havrylyuk et al., 2010).
Corrosion Inhibition
Research on benzothiazole derivatives has also revealed their potential as corrosion inhibitors for steel in acidic environments. These compounds exhibit high inhibition efficiencies, suggesting their application in protecting materials from corrosion. The ability of these inhibitors to adsorb onto surfaces through both physical and chemical means highlights their versatility and effectiveness in material protection (Hu et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. The P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits VEGFR1, thereby reducing the angiogenesis process . It also inhibits the activity of P-glycoprotein efflux pumps, which can enhance the efficacy of certain drugs by preventing these pumps from expelling the drugs out of the cells .
Biochemical Pathways
The inhibition of VEGFR1 disrupts the VEGF signaling pathway, leading to reduced angiogenesis . This can slow down the growth of tumors, as they rely on angiogenesis for their supply of nutrients and oxygen. The inhibition of P-glycoprotein efflux pumps affects the pharmacokinetics of certain drugs, particularly those used in cancer treatment .
Pharmacokinetics
The compound’s ability to inhibit p-glycoprotein efflux pumps suggests that it could enhance the bioavailability of certain drugs by preventing these pumps from expelling the drugs out of the cells .
Result of Action
The compound’s inhibition of VEGFR1 and P-glycoprotein efflux pumps can lead to enhanced efficacy of certain drugs, particularly in cancer treatment . For instance, it has been shown to enhance the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells .
Biochemical Analysis
Biochemical Properties
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It has been shown to inhibit VEGFR1, a receptor tyrosine kinase, with IC50 values of 2.5 and 1.9 μM . This inhibition can lead to the suppression of angiogenesis, a process crucial for tumor growth and metastasis .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the VEGF-induced HUVEC cell migration, indicating its anti-angiogenic activity . It also inhibits P-glycoprotein efflux pumps (MDR1, ABCB1) with EC50 values in the range of 35–74 μM . This inhibition can lead to the enhancement of the anticancer activity of other drugs, such as doxorubicin, in human colorectal carcinoma LS180 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its ability to inhibit VEGFR and P-gp efflux pumps demonstrates the promise of this scaffold for its development as multi-drug resistance-reversal agents .
Temporal Effects in Laboratory Settings
It has been observed that the compound can lead to significant enhancement of the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells .
Properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4S/c20-12-3-1-11(2-4-12)18(25)23-19-22-14(9-28-19)8-17(24)21-13-5-6-15-16(7-13)27-10-26-15/h1-7,9H,8,10H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLFZTYNLACFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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